Methyl tridecanoate

Descripción general

Descripción

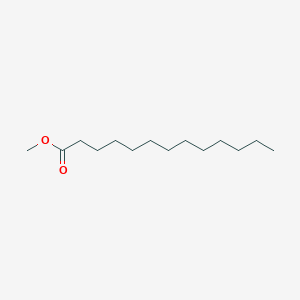

El tridecanoato de metilo, también conocido como éster metílico del ácido tridecanoico, es un compuesto orgánico con la fórmula molecular C₁₄H₂₈O₂. Es un éster metílico de ácido graso derivado del ácido tridecanoico. Este compuesto se usa comúnmente en diversas aplicaciones industriales, incluyendo como componente en el biodiesel y como agente aromatizante en la industria alimentaria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El tridecanoato de metilo se puede sintetizar mediante la esterificación del ácido tridecanoico con metanol. La reacción típicamente implica el uso de un catalizador ácido, como el ácido sulfúrico, para facilitar el proceso de esterificación. Las condiciones de reacción generalmente incluyen calentar la mezcla a una temperatura de alrededor de 60-70 °C y mantenerla durante varias horas para asegurar la conversión completa .

Métodos de producción industrial

En entornos industriales, el tridecanoato de metilo se produce mediante un proceso de esterificación similar, pero a mayor escala. El proceso implica la adición continua de ácido tridecanoico y metanol a un reactor, donde se mezclan y calientan en presencia de un catalizador ácido. El tridecanoato de metilo resultante se separa y purifica mediante destilación .

Análisis De Reacciones Químicas

Tipos de reacciones

El tridecanoato de metilo experimenta diversas reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar ácido tridecanoico y otros productos de oxidación.

Reducción: Se puede reducir para formar tridecanol.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde el grupo éster es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Los agentes reductores comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Los nucleófilos comunes incluyen los iones hidróxido y las aminas.

Principales productos formados

Oxidación: Ácido tridecanoico y otros ácidos carboxílicos.

Reducción: Tridecanol.

Sustitución: Diversos ésteres y amidas sustituidos.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Fatty Acid Analysis:

Methyl tridecanoate is frequently utilized in the analysis of fatty acids. It serves as a standard in gas chromatography (GC) for quantifying fatty acid methyl esters (FAMEs) derived from lipids. Its distinctive retention time allows for accurate identification and quantification in complex mixtures. For instance, in a study analyzing a mixture of FAMEs, this compound exhibited a retention time of 32.47 minutes on an Rt-2560 column, facilitating its role as a benchmark for other esters .

Microfluidic Applications:

Recent advancements have introduced microfluidic devices that automate the derivatization of free fatty acids to their corresponding methyl esters. This compound was effectively produced from tridecanoic acid using a microfluidic platform, demonstrating improved efficiency and reduced reagent volumes compared to traditional methods . This application is particularly significant for laboratories handling limited sample volumes.

Biodiesel Production

This compound is also relevant in the production of biodiesel. As a saturated fatty acid methyl ester, it can be derived from renewable sources such as plant oils and animal fats through transesterification processes. The presence of this compound in biodiesel blends enhances fuel properties like cetane number and oxidative stability, making it an attractive component for biofuels .

Pharmaceutical and Nutraceutical Applications

Emerging research indicates potential pharmaceutical applications for this compound due to its presence in various natural products. It has been identified in species like Astragalus mongholicus and Astragalus membranaceus, which are known for their medicinal properties . The compound's structural characteristics suggest it may exhibit bioactive properties that warrant further investigation.

Case Study: Biodiesel Quality Improvement

A study investigated the impact of various FAMEs on biodiesel quality, highlighting that the inclusion of this compound improved the oxidative stability and overall performance of biodiesel blends compared to those lacking this ester. The findings underscore the importance of specific fatty acid profiles in enhancing fuel characteristics .

Case Study: Microfluidic Derivatization Efficiency

In another case study focusing on microfluidic technology, researchers demonstrated that this compound could be efficiently synthesized from free fatty acids with high yields using optimized conditions within a microfluidic device. This advancement promises to streamline analytical processes in laboratories dealing with lipid analysis .

Mecanismo De Acción

El mecanismo de acción del tridecanoato de metilo implica su interacción con diversos objetivos moleculares y vías. En los sistemas biológicos, se puede incorporar a las membranas celulares, afectando la fluidez y la función de la membrana. También puede ser metabolizado por enzimas como las lipasas, lo que lleva a la producción de ácido tridecanoico y otros metabolitos .

Comparación Con Compuestos Similares

El tridecanoato de metilo se puede comparar con otros ésteres metílicos de ácidos grasos, como:

Dodecanoato de metilo: Similar en estructura pero con un átomo de carbono menos.

Tetradecanoato de metilo: Similar en estructura pero con un átomo de carbono más.

Octadecanoato de metilo: Similar en estructura pero con cuatro átomos de carbono más.

Singularidad

El tridecanoato de metilo es único debido a su longitud de cadena específica, que afecta sus propiedades físicas y químicas. Tiene un punto de fusión de 5.5 °C y un punto de ebullición de 131 °C a 4 mmHg, lo que lo hace adecuado para aplicaciones industriales específicas .

Actividad Biológica

Methyl tridecanoate, a fatty acid methyl ester (FAME) with the chemical formula CHO, is derived from tridecanoic acid. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is characterized by a straight-chain structure typical of fatty acid methyl esters. Its structure can be represented as follows:

- Molecular Formula: CHO

- Molecular Weight: 228.37 g/mol

- CAS Number: 544-63-8

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound and its derivatives. A significant study reported that tridecanoic acid methyl ester (TAME), which includes this compound, exhibits strong antibacterial activity against various pathogenic bacteria including Escherichia coli and Salmonella enterica.

- Mechanism of Action: The compound disrupts bacterial cell morphology, leading to cell lysis. It has been shown to cause significant extracellular leakage in bacterial cells at concentrations of 375 µg/ml for E. faecalis and 750 µg/ml for S. enterica .

Table 1: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Concentration (µg/ml) | Observed Effect |

|---|---|---|

| E. coli | 375 | Cell lysis and morphological changes |

| E. faecalis | 375 | Significant extracellular leakage |

| S. enterica | 750 | Cell rupture |

Synergistic Effects with Antibiotics

This compound has demonstrated synergistic effects when combined with traditional antibiotics such as ampicillin. In vitro studies showed enhanced antibacterial activity against resistant strains when TAME was used in conjunction with these antibiotics . This suggests potential applications in treating antibiotic-resistant infections.

Study on Gastrointestinal Pathogens

A study focused on the antibacterial properties of TAME against gastrointestinal pathogens revealed promising results. The study utilized standard agar-well diffusion methods to assess the antibacterial activity and confirmed that TAME significantly inhibited the growth of multiple bacterial strains .

- Study Design: The researchers incubated bacterial cultures with varying concentrations of TAME and measured growth inhibition through colony-forming unit (CFU) counts.

Table 2: Inhibition Zones Observed in Agar Diffusion Tests

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/ml) |

|---|---|---|

| E. coli | 20 | 500 |

| S. aureus | 15 | 500 |

| Salmonella enterica | 18 | 750 |

Molecular Docking Studies

In silico molecular docking studies have been conducted to understand the binding affinity of this compound to bacterial proteins such as DNA gyrase B. These studies indicated strong binding interactions, suggesting that this compound may interfere with essential bacterial processes .

Propiedades

IUPAC Name |

methyl tridecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDDPBOKWCBQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061923 | |

| Record name | Methyl tridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Fatty acids, coco, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanoic acid, methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00129 [mmHg] | |

| Record name | Tridecanoic acid, methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1731-88-0, 67762-40-7, 61788-59-8 | |

| Record name | Methyl tridecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tridecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL TRIDECANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fatty acids, coco, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl tridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tridecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, coco, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TRIDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2H463RING | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.